Cas no 82508-33-6 (Methyl pseudolarate A)

Methyl pseudolarate A structure
Methyl pseudolarate A structure
Productnaam:Methyl pseudolarate A
CAS-nummer:82508-33-6
MF:C23H30O6
MW:402.480707645416
CID:837369
PubChem ID:91885219

Methyl pseudolarate A Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl pseudolarate A
    • Methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetoxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.0<sup>1,7</sup>]tridec-3-en-9-yl]-2-methyl-2,4-pentadienoate
    • [ "" ]
    • 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv. (ZCI)
    • 2,4-Pentadienoic acid, 5-[4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-, methyl ester, [3α(2E,4E),4α,4aα,9aα]- (ZCI)
    • Methyl (2E,4E)-5-((3R,4S,4aS,9aR)-4a-acetoxy-3,7-dimethyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-3-yl)-2-methylpenta-2,4-dienoate
    • methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate
    • FS-9072
    • 82508-33-6
    • HY-N3268
    • CS-0023750
    • AKOS040762053
    • 2,4-Pentadienoic acid, 5-[4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-, methyl ester, [3(2E,4E),4,4a,9a]-; 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.
    • Inchi: 1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1
    • InChI-sleutel: BLWMRHVRTCANOX-CNKWFCIJSA-N
    • LACHT: O([C@]12CCC(C)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)OC)OC3=O)C(=O)C

Berekende eigenschappen

  • Exacte massa: 402.20400
  • Monoisotopische massa: 402.20423867g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 6
  • Complexiteit: 821
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.831
  • Topologisch pooloppervlak: 78.9Ų

Experimentele eigenschappen

  • Kleur/vorm: Oil
  • Dichtheid: 1.2±0.1 g/cm3
  • Kookpunt: 528.8±50.0 °C at 760 mmHg
  • Vlampunt: 228.0±30.2 °C
  • PSA: 78.90000
  • LogboekP: 3.80590
  • Dampfdruk: 0.0±1.4 mmHg at 25°C

Methyl pseudolarate A Beveiligingsinformatie

Methyl pseudolarate A Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45300-5mg
Methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetoxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methyl-2,4-pentadienoate
82508-33-6
5mg
¥4418.0 2021-09-08
TargetMol Chemicals
TN4553-5 mg
Methyl pseudolarate A
82508-33-6 98%
5mg
¥ 4,280 2023-07-10
TargetMol Chemicals
TN4553-1 mL * 10 mM (in DMSO)
Methyl pseudolarate A
82508-33-6 98%
1 mL * 10 mM (in DMSO)
¥ 4380 2023-09-15
A2B Chem LLC
AH54365-20mg
Methyl pseudolarate A
82508-33-6 ≥98%
20mg
$1644.00 2024-04-19
TargetMol Chemicals
TN4553-5mg
Methyl pseudolarate A
82508-33-6
5mg
¥ 4280 2024-07-19
A2B Chem LLC
AH54365-5mg
Methyl pseudolarate A
82508-33-6 ≥98%
5mg
$510.00 2024-04-19
A2B Chem LLC
AH54365-10mg
Methyl pseudolarate A
82508-33-6 ≥98%
10mg
$844.00 2024-04-19
TargetMol Chemicals
TN4553-1 ml * 10 mm
Methyl pseudolarate A
82508-33-6
1 ml * 10 mm
¥ 4380 2024-07-19
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